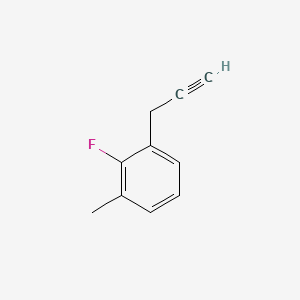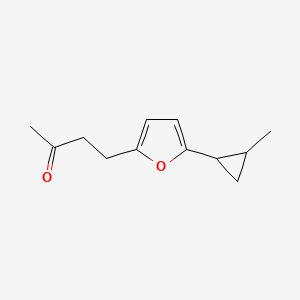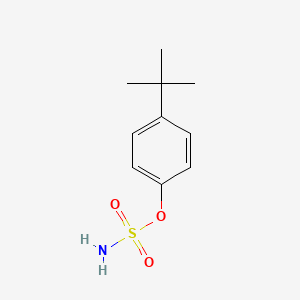![molecular formula C15H14O B13601318 1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is an organic compound that features a biphenyl group attached to a propenol moiety
準備方法
Synthetic Routes and Reaction Conditions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and propenol groups .
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol often involves the isomerization of propylene oxide in the presence of a lithium phosphate catalyst. This method is favored due to its simplicity, high yield, and lack of corrosive by-products .
化学反応の分析
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Results in substituted biphenyl derivatives
科学的研究の応用
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
類似化合物との比較
Similar Compounds
Prop-2-en-1-ol: A simpler analog with similar reactivity but lacking the biphenyl group.
Propargyl alcohol: Contains an alkyne functional group and exhibits different reactivity compared to 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol.
1-Phenyl-2-propen-1-ol: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties.
特性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
1-(4-phenylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11,15-16H,1H2 |
InChIキー |
APDSCJVKWOBAFZ-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


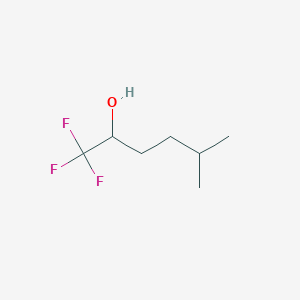
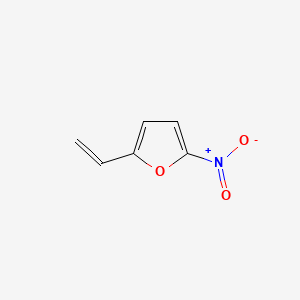
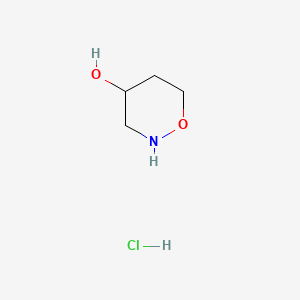

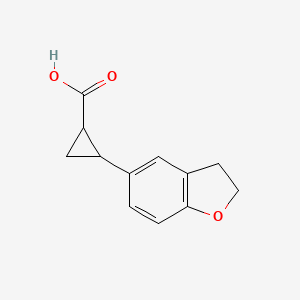

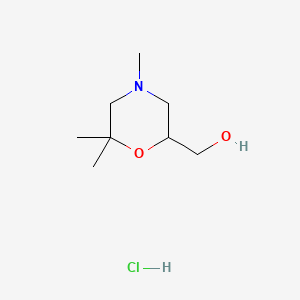
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
